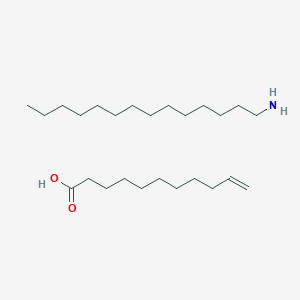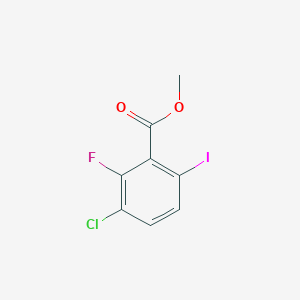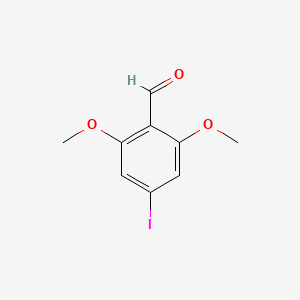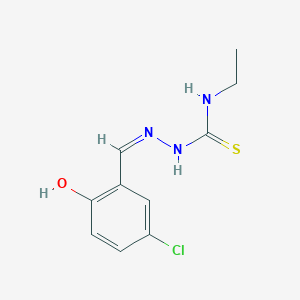
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group, a chloro substituent, and a hydrazine carbothioamide moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine carbothioamide moiety to hydrazine or amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide involves its interaction with various molecular targets. In biological systems, the compound can chelate metal ions, which may enhance its biological activity. The presence of the hydrazine carbothioamide moiety allows it to form stable complexes with transition metals, potentially disrupting cellular processes in microorganisms or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-chloro-2-hydroxybenzylidenehydrazinecarbothioamide: Similar structure but lacks the N-ethyl group.
(E)-2-hydroxybenzylidenehydrazinecarbothioamide: Similar structure but lacks the chloro substituent.
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-methylhydrazine-1-carbothioamide: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
(E)-2-(5-chloro-2-hydroxybenzylidene)-N-ethylhydrazine-1-carbothioamide is unique due to the combination of its chloro substituent, hydrazine carbothioamide moiety, and N-ethyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C10H12ClN3OS |
|---|---|
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C10H12ClN3OS/c1-2-12-10(16)14-13-6-7-5-8(11)3-4-9(7)15/h3-6,15H,2H2,1H3,(H2,12,14,16)/b13-6- |
Clave InChI |
QYTVBBRXWZFMKD-MLPAPPSSSA-N |
SMILES isomérico |
CCNC(=S)N/N=C\C1=C(C=CC(=C1)Cl)O |
SMILES canónico |
CCNC(=S)NN=CC1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
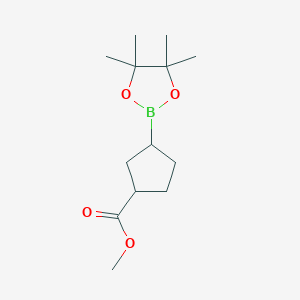

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

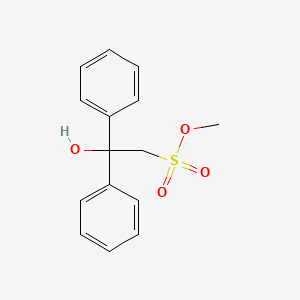
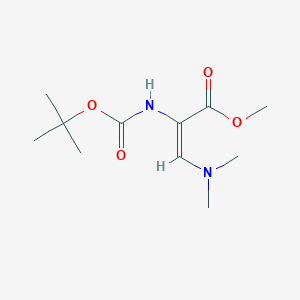
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
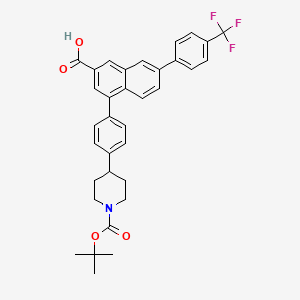
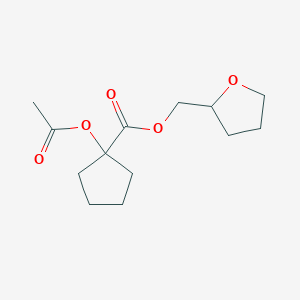
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
